molecular formula C8H6BrN3 B1288192 3-Bromo-5-(1H-imidazol-1-yl)pyridine CAS No. 263868-66-2

3-Bromo-5-(1H-imidazol-1-yl)pyridine

Cat. No. B1288192
CAS RN: 263868-66-2
M. Wt: 224.06 g/mol
InChI Key: JRGBDKMZPHTEQM-UHFFFAOYSA-N
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Description

“3-Bromo-5-(1H-imidazol-1-yl)pyridine” is a chemical compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of imidazole derivatives has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis of imidazole derivatives can be achieved through various methods such as transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature i.e., it shows both acidic and basic properties .

Scientific Research Applications

Therapeutic Potential

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “3-Bromo-5-(1H-imidazol-1-yl)pyridine” could potentially be used in the development of new drugs with these therapeutic properties.

Antimicrobial Activity

Some imidazole derivatives have shown good antimicrobial potential . Therefore, “3-Bromo-5-(1H-imidazol-1-yl)pyridine” could be studied for its potential antimicrobial properties.

Antioxidant Activity

Imidazole derivatives have been synthesized and evaluated for antioxidant potential . “3-Bromo-5-(1H-imidazol-1-yl)pyridine” could also be evaluated for its potential antioxidant properties.

Synthesis of Functional Molecules

Imidazole heterocycles are key components to functional molecules that are used in a variety of everyday applications . “3-Bromo-5-(1H-imidazol-1-yl)pyridine” could be used in the synthesis of these functional molecules.

Regiocontrolled Synthesis

Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles . “3-Bromo-5-(1H-imidazol-1-yl)pyridine” could potentially be used in these advanced synthesis methods.

Construction of Imidazo[1,5-a]pyridine

Imidazo[1,5-a]pyridine is a heterocyclic compound that can be constructed from readily available starting materials . “3-Bromo-5-(1H-imidazol-1-yl)pyridine” could potentially be used as a starting material in the construction of imidazo[1,5-a]pyridine.

Mechanism of Action

Target of Action

3-Bromo-5-(1H-imidazol-1-yl)pyridine is a compound that contains an imidazole ring, which is known to interact with a broad range of targetsImidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole compounds are known to interact with their targets through hydrogen bonding due to the presence of two nitrogen atoms in the imidazole ring . This interaction can lead to changes in the target’s function, which can result in the observed biological activities.

Biochemical Pathways

These could include pathways related to inflammation, tumor growth, bacterial and viral infections, and more .

Pharmacokinetics

Imidazole compounds are known to be highly soluble in water and other polar solvents due to the polar nature of the imidazole ring . This suggests that 3-Bromo-5-(1H-imidazol-1-yl)pyridine could have good absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

Based on the known biological activities of imidazole derivatives, it can be inferred that this compound could potentially exhibit a range of effects, such as inhibiting bacterial growth, reducing inflammation, or slowing tumor growth .

Action Environment

For example, the imidazole ring is amphoteric in nature, showing both acidic and basic properties , which suggests that changes in pH could potentially influence its interaction with its targets.

Future Directions

Imidazole derivatives have attracted substantial interest due to their potential pharmaceutical applications . The synthesis of imidazole derivatives has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazole derivatives and all frequent challenges associated with the reported methods .

properties

IUPAC Name

3-bromo-5-imidazol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-3-8(5-11-4-7)12-2-1-10-6-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGBDKMZPHTEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596306
Record name 3-Bromo-5-(1H-imidazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

263868-66-2
Record name 3-Bromo-5-(1H-imidazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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